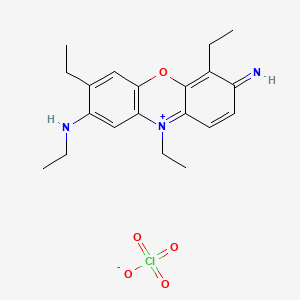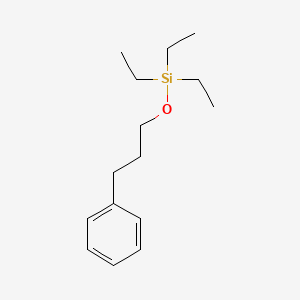
Triethyl(3-phenylpropoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(3-phenylpropoxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 3-phenylpropoxy group. This compound is notable for its utility in organic synthesis, particularly in the formation of silyl ethers and as a reducing agent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-phenylpropoxy)silane typically involves the reaction of triethylchlorosilane with 3-phenylpropyl alcohol in the presence of a base such as pyridine. The reaction proceeds via the nucleophilic substitution of the chlorine atom by the 3-phenylpropoxy group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Triethyl(3-phenylpropoxy)silane undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, particularly in the reduction of carbonyl compounds to alcohols.
Hydrosilylation: The compound can participate in hydrosilylation reactions, adding across double bonds in alkenes.
Substitution: It can undergo nucleophilic substitution reactions, where the 3-phenylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Catalysts: Such as platinum or palladium for hydrosilylation reactions.
Major Products Formed
The major products formed from reactions involving this compound include silyl ethers, alcohols, and various substituted silanes .
Scientific Research Applications
Triethyl(3-phenylpropoxy)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Triethyl(3-phenylpropoxy)silane involves the transfer of the silicon-hydrogen bond to other molecules. This transfer can occur via hydrosilylation, where the silicon-hydrogen bond adds across double bonds in alkenes, or via reduction, where the silicon-hydrogen bond donates hydrogen to reduce carbonyl compounds . The molecular targets and pathways involved include the activation of double bonds and carbonyl groups, facilitating their transformation into more reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar in structure but lacks the 3-phenylpropoxy group.
Triphenylsilane: Contains three phenyl groups instead of ethyl groups.
Trimethylsilane: Contains three methyl groups instead of ethyl groups.
Uniqueness
Triethyl(3-phenylpropoxy)silane is unique due to the presence of the 3-phenylpropoxy group, which imparts distinct reactivity and solubility properties compared to other silanes. This makes it particularly useful in specific synthetic applications where the phenylpropoxy group can participate in further chemical transformations .
Properties
CAS No. |
2290-40-6 |
|---|---|
Molecular Formula |
C15H26OSi |
Molecular Weight |
250.45 g/mol |
IUPAC Name |
triethyl(3-phenylpropoxy)silane |
InChI |
InChI=1S/C15H26OSi/c1-4-17(5-2,6-3)16-14-10-13-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChI Key |
VRWGPADVKJBOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
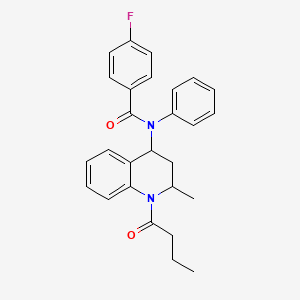
![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
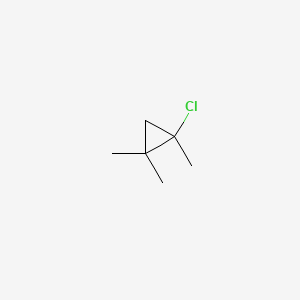
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
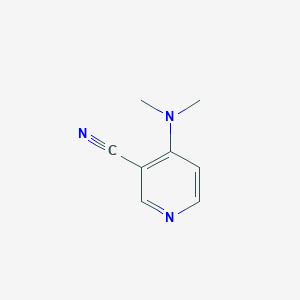
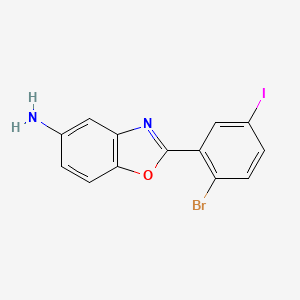
![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)

![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
